N-(Cyclohexylmethyl)-4-ethoxybenzenesulfonamide activates innate immunity through a pathway that involves mitochondrial stress. [] This activation appears to be independent of Toll-like receptors (TLRs) and other known pattern-recognition receptors (PRRs). [] Research suggests that this compound's activity is mediated by mitochondrial dysfunction, as evidenced by the reduction of cytokine induction in the presence of mitophagy inducers and mitochondrial-specific antioxidants. []
N-(Cyclohexylmethyl)-4-ethoxybenzenesulfonamide, along with its derivative 2F52 (N-benzyl-N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide), has been shown to modestly increase mitochondrial reactive oxygen species (ROS) and induce the aggregation of MAVS (mitochondrial antiviral-signaling protein). []
The primary application of N-(Cyclohexylmethyl)-4-ethoxybenzenesulfonamide explored in the provided papers is its potential as a vaccine adjuvant. [] Specifically, a derivative of this compound, 2F52, demonstrated protective effects when used with inactivated influenza virus in a mouse challenge study. []
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2